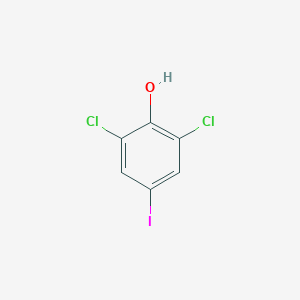

2,6-Dichloro-4-iodophenol

Description

BenchChem offers high-quality 2,6-Dichloro-4-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGWECICLKWOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403711 | |

| Record name | 2,6-dichloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34074-22-1 | |

| Record name | 2,6-dichloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dichloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of 2,6-dichloro-4-iodophenol, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document details a reliable synthetic protocol, summarizes key physicochemical data, and outlines the necessary experimental procedures.

Synthesis of 2,6-Dichloro-4-iodophenol

The primary route for the synthesis of 2,6-dichloro-4-iodophenol is through the electrophilic iodination of 2,6-dichlorophenol. The use of N-iodosuccinimide (NIS) in methanol provides a direct and efficient method for this transformation.

Synthetic Workflow

Caption: Workflow for the synthesis of 2,6-Dichloro-4-iodophenol.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2,6-dichloro-4-iodophenol from 2,6-dichlorophenol.

Materials:

-

2,6-Dichlorophenol

-

N-Iodosuccinimide (NIS)

-

Methanol

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (2.00 eq.) in methanol.[1]

-

Stir the resulting solution at room temperature for 1 hour.[1]

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.[1]

-

Redissolve the concentrated residue in ethyl acetate.[1]

-

Wash the organic layer with saturated saline solution (3 times).[1]

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography using 100% petroleum ether as the eluent to yield 2,6-dichloro-4-iodophenol as a yellow solid.[1]

Yield: 59%[1]

Physicochemical Properties

A summary of the known quantitative data for 2,6-dichloro-4-iodophenol is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂IO |

| Molecular Weight | 288.9 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 91-92 °C |

| Boiling Point | 278.2 ± 40.0 °C (Predicted) |

| Density | 2.158 ± 0.06 g/cm³ (Predicted) |

| pKa | 6.42 ± 0.23 (Predicted) |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C |

Spectral Data

Detailed experimental spectral data for 2,6-dichloro-4-iodophenol is limited in the available literature. The known ¹H-NMR data is provided below.

¹H-NMR (300 MHz, CDCl₃):

-

δ 9.83 (s, 1H)

-

δ 7.27 (s, 2H)[1]

¹³C-NMR, IR, and Mass Spectrometry:

Applications and Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the direct applications and biological activities of 2,6-dichloro-4-iodophenol. However, halogenated phenols and their derivatives are known to be valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the related compound 2,6-dichloro-4-aminophenol is a known intermediate in the production of pesticides.[2] Furthermore, iodophenol derivatives, in general, have been utilized in medicinal chemistry for the development of various therapeutic agents.[3][4] Given its structure, 2,6-dichloro-4-iodophenol holds potential as a building block in synthetic chemistry, where the iodine atom can be readily substituted or used in cross-coupling reactions to introduce further molecular complexity. Further research is required to fully elucidate the potential applications and biological profile of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloro-4-iodophenol

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-4-iodophenol, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes and relationships.

Core Physicochemical Data

2,6-Dichloro-4-iodophenol is a halogenated derivative of phenol. Its chemical structure, characterized by the presence of two chlorine atoms and one iodine atom on the phenol ring, significantly influences its physical and chemical properties.

| Property | Value | Source |

| CAS Number | 34074-22-1 | [1][2] |

| Molecular Formula | C₆H₃Cl₂IO | [1] |

| Molecular Weight | 288.9 g/mol | [1][2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 278.2 ± 40.0 °C (Predicted) | [1] |

| Density | 2.158 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.42 ± 0.23 (Predicted) | [1] |

| Storage Temperature | 2–8 °C, under inert gas (e.g., Nitrogen or Argon) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of 2,6-dichloro-4-iodophenol and general methods for the determination of its key physicochemical properties.

2.1. Synthesis of 2,6-Dichloro-4-iodophenol

A common laboratory-scale synthesis involves the direct iodination of 2,6-dichlorophenol.[1]

-

Materials and Reagents:

-

2,6-dichlorophenol

-

N-Iodosuccinimide (NIS)

-

Methanol

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

-

Procedure:

-

Dissolve 2,6-dichlorophenol (1.0 eq.) and N-iodosuccinimide (2.0 eq.) in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction for completion (e.g., by thin-layer chromatography).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with a saturated saline solution three times.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the dried organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using 100% petroleum ether as the eluent.

-

The final product, 2,6-dichloro-4-iodophenol, is obtained as a yellow solid.[1]

-

2.2. Determination of Physicochemical Properties

Standard experimental techniques are employed to determine the physicochemical characteristics of phenolic compounds.

-

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the solid first begins to melt until it becomes completely liquid is recorded as the melting point.

-

-

Boiling Point Determination:

-

Due to the high boiling point, vacuum distillation is often preferred to prevent decomposition.

-

The substance is heated in a distillation apparatus under a specific reduced pressure.

-

The temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

-

This can be extrapolated to determine the boiling point at atmospheric pressure.

-

-

pKa Determination:

-

Potentiometric titration is a common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is the pH at which half of the phenol has been neutralized (the midpoint of the titration curve).

-

Spectrophotometric methods can also be used, based on the differential UV-Vis absorbance of the protonated and deprotonated forms of the phenol.

-

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2,6-dichloro-4-iodophenol.

Caption: Workflow for the synthesis of 2,6-dichloro-4-iodophenol.

3.2. Structure-Property Relationships

This diagram outlines the logical relationships between the molecular structure of 2,6-dichloro-4-iodophenol and its key physicochemical properties.

Caption: Influence of structural features on physicochemical properties.

References

2,6-Dichloro-4-iodophenol CAS number 34074-22-1

CAS Number: 34074-22-1

This technical guide provides an in-depth overview of 2,6-Dichloro-4-iodophenol, a halogenated aromatic compound. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It consolidates key physicochemical data, detailed experimental protocols, and safety information, presenting it in a structured and accessible format.

Physicochemical Properties

2,6-Dichloro-4-iodophenol is a solid organic compound characterized by a phenol ring substituted with two chlorine atoms and one iodine atom.[1] These substitutions significantly influence its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| CAS Number | 34074-22-1 | [2] |

| Molecular Formula | C₆H₃Cl₂IO | [2] |

| Molecular Weight | 288.9 g/mol | [2] |

| Physical Form | Solid (Yellow) | [2] |

| Melting Point | 91-92 °C | [2] |

| Boiling Point | 278.2 ± 40.0 °C (Predicted) | [2] |

| Purity | ≥98% | [1] |

| Storage | Ambient Temperature | [1] |

| InChI Key | AIGWECICLKWOIR-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2,6-Dichloro-4-iodophenol involves the electrophilic iodination of 2,6-Dichlorophenol.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodophenol

This protocol details the synthesis from 2,6-Dichlorophenol using N-Iodosuccinimide (NIS) as the iodinating agent.[2]

Materials:

-

2,6-Dichlorophenol (1.00 eq.)

-

N-Iodosuccinimide (NIS) (2.00 eq.)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Petroleum Ether

Procedure:

-

Reaction Setup: Dissolve 2,6-Dichlorophenol (1.00 eq.) and N-Iodosuccinimide (2.00 eq.) in methanol.

-

Reaction Execution: Stir the mixture at room temperature for 1 hour.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Work-up: Redissolve the concentrated residue in ethyl acetate. Wash the organic layer three times with a saturated saline solution.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate.

-

Final Concentration: Concentrate the dried organic layer under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, using 100% petroleum ether as the eluent to afford 2,6-Dichloro-4-iodophenol as a yellow solid.[2]

Expected Yield: Approximately 59%.[2]

Biological Activity and Potential Applications

Direct biological activity for 2,6-Dichloro-4-iodophenol is not extensively documented in peer-reviewed literature. However, the activities of structurally related compounds provide insight into its potential applications and areas for further research.

Role as a Synthetic Intermediate

Halogenated phenols are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals.[3][4][5] The functional groups of 2,6-Dichloro-4-iodophenol—a hydroxyl group and three halogen atoms at different positions—offer versatile reactivity for creating more complex molecules.[4] For instance, the related compound 2,6-dichloro-4-aminophenol serves as a key intermediate in the synthesis of the benzoylurea insecticide, hexaflumuron.[6][7] The iodine atom, in particular, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds.[4][8]

Inferred Biological Activity from Analogs

-

Enzyme Inhibition: A structurally similar compound, 2,6-dichloro-4-nitrophenol (DCNP), is a potent and selective inhibitor of sulfotransferase (PST) enzymes.[9][10] These enzymes are critical in the metabolism and detoxification of a wide range of xenobiotics and endogenous compounds. DCNP has also been shown to inhibit certain alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[9] This suggests that 2,6-Dichloro-4-iodophenol could be investigated for similar inhibitory activities.

-

Antioxidant and Anti-peroxidative Effects: A study on 2,6-diprenyl-4-iodophenol, which shares the 4-iodophenol core, demonstrated potent inhibitory activity against mitochondrial lipid peroxidation, suggesting that the 4-halogen group can enhance such effects.[11]

-

Uncoupling of Oxidative Phosphorylation: As a member of the chlorinated phenol class of compounds, it may act as an uncoupler of oxidative phosphorylation, a mechanism that disrupts the formation of ATP in cells.[12]

Safety and Toxicity Information

2,6-Dichloro-4-iodophenol is classified as a hazardous substance. Appropriate safety precautions must be taken during handling, storage, and disposal. The following data is compiled from available Safety Data Sheets (SDS).

| Hazard Type | GHS Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed.H332: Harmful if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [1] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] |

| General | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |

Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE).

References

- 1. 2,6-Dichloro-4-iodophenol | 34074-22-1 [sigmaaldrich.com]

- 2. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 7. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 2,6-diprenyl-4-iodophenol TX-1952 with a novel and potent anti-peroxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dichloro-4-iodophenol: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2,6-dichloro-4-iodophenol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for 2,6-dichloro-4-iodophenol.

¹H NMR Data

The ¹H NMR spectrum of 2,6-dichloro-4-iodophenol is characterized by two distinct signals, corresponding to the phenolic proton and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.83 | Singlet (s) | 1H | -OH |

| 7.27 | Singlet (s) | 2H | Ar-H |

Data Interpretation: The singlet at 9.83 ppm is characteristic of a phenolic hydroxyl proton, and its integration confirms the presence of a single proton. The singlet at 7.27 ppm, integrating to two protons, is assigned to the two equivalent aromatic protons at the C3 and C5 positions. The singlet nature of this peak is due to the symmetrical substitution pattern of the aromatic ring.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C1 (-OH) |

| ~130-135 | C3/C5 (Ar-CH) |

| ~120-125 | C2/C6 (-Cl) |

| ~85-90 | C4 (-I) |

Data Interpretation: The carbon atom attached to the hydroxyl group (C1) is expected to be the most deshielded, appearing in the 150-155 ppm range. The carbons bearing the chlorine atoms (C2 and C6) would appear in the 120-125 ppm region. The two equivalent aromatic carbons (C3 and C5) are predicted to resonate around 130-135 ppm. The carbon atom bonded to the iodine (C4) is anticipated to be the most shielded among the aromatic carbons, with a chemical shift in the range of 85-90 ppm due to the heavy atom effect of iodine.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenolic compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,6-dichloro-4-iodophenol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically used.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The key IR absorption bands expected for 2,6-dichloro-4-iodophenol are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550-3200 | Broad, Medium-Strong | O-H stretch (phenolic) |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~1550-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260-1180 | Strong | C-O stretch (phenol) |

| ~850-750 | Strong | C-Cl stretch |

| ~600-500 | Medium | C-I stretch |

Data Interpretation: The broad absorption in the 3550-3200 cm⁻¹ region is a characteristic feature of the O-H stretching vibration in phenols, with the broadening resulting from hydrogen bonding. The weak to medium peaks in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching of the aromatic ring. Aromatic C=C stretching vibrations typically appear as a set of bands in the 1550-1450 cm⁻¹ region. The strong C-O stretching vibration of the phenol is expected around 1260-1180 cm⁻¹. The presence of halogens is indicated by the C-Cl stretching absorption in the 850-750 cm⁻¹ range and the C-I stretch at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A standard procedure for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2,6-dichloro-4-iodophenol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The predicted mass spectrometric data for 2,6-dichloro-4-iodophenol is presented below.

| m/z | Interpretation |

| 288/290/292 | [M]⁺• (Molecular ion peak cluster) |

| 253/255 | [M-Cl]⁺ |

| 161 | [M-I]⁺ |

| 126 | [M-I-Cl]⁺ |

Data Interpretation: The molecular ion peak ([M]⁺•) for 2,6-dichloro-4-iodophenol is expected to appear as a cluster of peaks at m/z 288, 290, and 292. This isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The base peak may correspond to the molecular ion or a stable fragment. Common fragmentation pathways for halogenated phenols include the loss of a halogen atom. Therefore, fragment ions corresponding to the loss of a chlorine atom ([M-Cl]⁺) at m/z 253/255 and the loss of an iodine atom ([M-I]⁺) at m/z 161 are anticipated. A subsequent loss of a chlorine atom from the [M-I]⁺ fragment would lead to an ion at m/z 126.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation: Prepare a dilute solution of 2,6-dichloro-4-iodophenol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization source.

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on a capillary column. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Data Acquisition and Processing: A detector records the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,6-dichloro-4-iodophenol.

Caption: General workflow for the spectroscopic analysis of 2,6-Dichloro-4-iodophenol.

An In-depth Technical Guide on the Environmental Fate of 2,6-Dichloro-4-iodophenol

Disclaimer: There is a significant lack of direct experimental data on the environmental fate of 2,6-dichloro-4-iodophenol. Therefore, this technical guide has been compiled using data from structurally similar surrogate compounds, primarily 2,6-dichlorophenol and 2,4-dichlorophenol. The presence of the iodine atom at the 4-position is expected to influence the compound's properties and environmental behavior, and this has been taken into consideration where possible.

Introduction

2,6-Dichloro-4-iodophenol is a halogenated aromatic compound. Its structure, combining chlorine and iodine atoms on a phenol ring, suggests that it may exhibit persistence and toxicity in the environment. Halogenated phenols are a class of compounds used in various industrial applications, including as intermediates in the synthesis of pesticides and pharmaceuticals.[1][2] Understanding their environmental fate—how they are transported and transformed in the air, water, and soil—is crucial for assessing their potential ecological and human health risks.

This guide provides a comprehensive overview of the predicted environmental fate of 2,6-dichloro-4-iodophenol, focusing on key processes such as biodegradation, photodegradation, hydrolysis, and sorption. The information presented is primarily derived from studies on 2,6-dichlorophenol and 2,4-dichlorophenol, and the potential influence of the iodo-substituent is discussed based on general chemical principles and data for other iodinated organic compounds.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and fate. The properties for 2,6-dichloro-4-iodophenol and its surrogate compounds are summarized below.

| Property | 2,6-Dichloro-4-iodophenol | 2,6-Dichlorophenol | 2,4-Dichlorophenol |

| CAS Number | 34074-22-1[3] | 87-65-0[4] | 120-83-2[5][6] |

| Molecular Formula | C₆H₃Cl₂IO[3] | C₆H₄Cl₂O[4] | C₆H₄Cl₂O[6] |

| Molecular Weight ( g/mol ) | 288.9[3] | 163.0[4] | 163.0[6] |

| Melting Point (°C) | 91-92[3] | 65-67[4] | 45[6] |

| Boiling Point (°C) | 278.2 (Predicted)[3] | 219-220[4] | 210[6] |

| Water Solubility | Low (Predicted) | 8.2 g/L (likely an error, other sources suggest lower) | 4.5 g/L at 20°C[6][7] |

| log Kow (Octanol-Water Partition Coefficient) | High (Predicted) | 2.88[4] | 3.06[7] |

| pKa | Acidic (Predicted) | 6.79[6] | 7.89[7] |

| Vapor Pressure | Low (Predicted) | 0.1 mmHg at 25°C[6] | 0.13 mmHg at 25°C[7] |

| Henry's Law Constant (atm·m³/mol) | Low (Predicted) | 2.67 x 10⁻⁶[6] | 1.8 x 10⁻⁶[7] |

Note: Many properties for 2,6-dichloro-4-iodophenol are predicted and not experimentally determined.

The high predicted octanol-water partition coefficient (log Kow) for 2,6-dichloro-4-iodophenol suggests a tendency to sorb to organic matter in soil and sediment, which would reduce its mobility in the environment.

Environmental Fate Processes

The primary processes governing the environmental fate of 2,6-dichloro-4-iodophenol are expected to be biodegradation, photodegradation, and sorption. Hydrolysis is generally not a significant degradation pathway for chlorophenols under typical environmental pH conditions.[8]

Microbial degradation is a key process for the removal of chlorophenols from the environment. Studies on dichlorophenols have shown that they can be degraded under both aerobic and anaerobic conditions.

Aerobic Biodegradation:

Aerobic microorganisms can utilize dichlorophenols as a source of carbon and energy. The degradation pathway often involves hydroxylation of the aromatic ring, followed by ring cleavage. For 2,4-dichlorophenol, a well-studied pathway involves the initial conversion to 3,5-dichlorocatechol, followed by ring cleavage and further degradation to intermediates of the tricarboxylic acid (TCA) cycle.[7] A similar pathway can be postulated for 2,6-dichlorophenol. The presence of the iodine atom in 2,6-dichloro-4-iodophenol may influence the rate and pathway of degradation. Reductive deiodination, the removal of iodine, could be a critical initial step.

Anaerobic Biodegradation:

Under anaerobic conditions, reductive dechlorination is a primary degradation mechanism for chlorophenols. For 2,4-dichlorophenol, this involves the sequential removal of chlorine atoms to form 4-chlorophenol, then phenol, which is subsequently mineralized to methane and carbon dioxide.[9] It is plausible that 2,6-dichloro-4-iodophenol would also undergo reductive dehalogenation, with the potential for both deiodination and dechlorination.

Quantitative Biodegradation Data for Surrogate Compounds

| Compound | Conditions | Half-life / Degradation Rate | Reference |

| 2,6-Dichlorophenol | Aquifer slurry | 20 days | [8] |

| 2,6-Dichlorophenol | Soil microcosms with Ralstonia basilensis RK1 | 61% mineralization to ¹⁴CO₂ in 5 days | [10] |

| 2,4-Dichlorophenol | Acclimated mixed cultures | Complete degradation of up to 104.4 mg/L | [11] |

| 2,4-Dichlorophenol | Freshwater lake sediments (anaerobic) | Maximal transformation rate of 300 µmol/L/day | [9] |

Experimental Protocol: Biodegradation Study in Soil

This protocol is a generalized procedure for assessing the biodegradation of a compound like 2,6-dichloro-4-iodophenol in a soil matrix.

-

Soil Collection and Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

-

Microcosm Setup: Distribute a known amount of soil (e.g., 50 g) into sterile glass flasks.

-

Spiking: Add a solution of 2,6-dichloro-4-iodophenol (and a ¹⁴C-labeled analog if mineralization is to be measured) to the soil to achieve the desired concentration.

-

Incubation: Incubate the microcosms under controlled conditions of temperature and moisture. For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the flasks with an inert gas like nitrogen.

-

Sampling and Analysis: At regular intervals, sacrifice replicate microcosms. Extract the soil with an appropriate solvent (e.g., acetonitrile/water mixture). Analyze the extracts for the parent compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mineralization Measurement: For studies with a ¹⁴C-labeled compound, trap the evolved ¹⁴CO₂ in an alkaline solution and quantify using liquid scintillation counting.

Postulated Biodegradation Pathway of 2,6-Dichloro-4-iodophenol

Photodegradation, or photolysis, is the breakdown of compounds by light. Chlorophenols can undergo photolysis in aqueous environments, and this process can be direct or indirect (sensitized by other substances in the water). The cleavage of the carbon-halogen bond is a primary photochemical mechanism. The carbon-iodine bond is generally weaker than the carbon-chlorine bond, suggesting that 2,6-dichloro-4-iodophenol may be more susceptible to photodegradation than its dichlorinated analog.

Photodegradation Products:

The photodegradation of dichlorophenols can lead to the formation of various intermediates, including other chlorophenols (through dechlorination), hydroquinones, and benzoquinones.[5][12] Complete mineralization to CO₂ and water is also possible under certain conditions, such as in the presence of a photocatalyst like titanium dioxide (TiO₂).

Quantitative Photodegradation Data for Surrogate Compounds

| Compound | Conditions | Rate Constant / Quantum Yield | Reference |

| 2,6-Dichlorophenol | Aqueous solution with TiO₂ under UV light | Pseudo-first-order rate constant of 4.78 x 10⁻⁴ s⁻¹ | [13] |

| 2,4-Dichlorophenol | Aqueous ZnO suspension under UV light | Complete degradation in 180 minutes | [4][5] |

| 2,4-Dichlorophenol | Aqueous solution with UV/persulfate | Pseudo-first-order rate constant of 35.1 x 10⁻³ min⁻¹ | [9][14] |

Experimental Protocol: Aqueous Photodegradation Study

This protocol outlines a general method for assessing the aqueous photodegradation of a compound.

-

Solution Preparation: Prepare a solution of 2,6-dichloro-4-iodophenol in purified water at a known concentration.

-

Photoreactor Setup: Place the solution in a quartz tube or a photoreactor equipped with a specific light source (e.g., a xenon lamp to simulate sunlight or a mercury lamp for specific UV wavelengths).

-

Irradiation: Irradiate the solution for a set period. Maintain a constant temperature.

-

Control Samples: Prepare dark controls (wrapped in aluminum foil) to assess for any non-photolytic degradation and volatile controls to measure any loss due to volatilization.

-

Sampling and Analysis: At various time points, take aliquots of the solution and analyze for the parent compound and potential photoproducts using HPLC or GC-MS.

-

Data Analysis: Calculate the degradation rate constant and the half-life of the compound under the specific light conditions.

Experimental Workflow for a Photodegradation Study

Sorption to soil and sediment is a critical process that affects the transport and bioavailability of organic compounds in the environment. The extent of sorption is influenced by the properties of the compound (such as its hydrophobicity, indicated by log Kow) and the characteristics of the soil or sediment (such as organic carbon content and pH).

Given the predicted high log Kow of 2,6-dichloro-4-iodophenol, it is expected to have a moderate to high potential for sorption to soil and sediment. The sorption of dichlorophenols is known to be pH-dependent, with greater sorption occurring at lower pH when the compound is in its neutral form.[15] The presence of the iodo-group may also influence sorption, as organoiodine compounds can interact with soil organic matter.

Sorption Coefficients for Surrogate Compounds

| Compound | Soil/Sediment Type | Sorption Coefficient | Reference |

| 2,4-Dichlorophenol | Pahokee peat (93% SOM) | Kd up to ~40% reduction with competing aromatic acids | |

| 2,4-Dichlorophenol | Cheshire fine sandy loam (3% SOM) | Kd up to ~40% reduction with competing aromatic acids |

Kd (Distribution Coefficient) and Koc (Organic Carbon-Normalized Sorption Coefficient) are key parameters for quantifying sorption. A higher value indicates stronger sorption.

Experimental Protocol: Soil Sorption Study (Batch Equilibrium Method)

This protocol describes a standard method for determining the sorption of a chemical to soil.

-

Soil and Solution Preparation: Use characterized soil samples. Prepare a stock solution of 2,6-dichloro-4-iodophenol in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Batch Experiments: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the test compound solution to the tubes.

-

Equilibration: Shake the tubes on a mechanical shaker for a predetermined time (e.g., 24 hours) to reach equilibrium. Maintain a constant temperature.

-

Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of the compound remaining in the supernatant (aqueous phase) using HPLC or another suitable analytical method.

-

Calculation: The amount of compound sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. Sorption isotherms (e.g., Freundlich or Langmuir) can be plotted, and sorption coefficients (Kd and Koc) can be determined.

Factors Influencing Sorption

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aidic.it [aidic.it]

- 7. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation kinetics of 2,4-dichlorophenol by acclimated mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. cetjournal.it [cetjournal.it]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Applications of 2,6-Dichloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-iodophenol is a versatile trifunctional synthetic building block with significant potential in organic synthesis. Its unique electronic and steric properties, arising from the presence of two ortho-chloro substituents, a para-iodo group, and a phenolic hydroxyl moiety, allow for a range of selective chemical transformations. This technical guide provides an in-depth overview of the potential applications of 2,6-dichloro-4-iodophenol, with a focus on palladium-catalyzed cross-coupling reactions and derivatization of the phenolic hydroxyl group. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate its use in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

Halogenated phenols are crucial intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic placement of different halogen atoms on a phenolic scaffold allows for selective functionalization, enabling the construction of complex molecular architectures. 2,6-Dichloro-4-iodophenol is a particularly interesting substrate due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, allowing for chemoselective modification at the para-position. The phenolic hydroxyl group provides an additional site for derivatization, such as ether and ester formation. This guide explores the synthetic utility of 2,6-dichloro-4-iodophenol in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 2,6-dichloro-4-iodophenol in organic synthesis is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The well-established reactivity trend of halogens in these reactions (I > Br > Cl) dictates that the C-I bond will selectively undergo oxidative addition to the palladium catalyst under milder conditions, leaving the C-Cl bonds intact for potential subsequent transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The reaction of 2,6-dichloro-4-iodophenol with various boronic acids or their esters can provide access to a range of 4-aryl- or 4-vinyl-2,6-dichlorophenols. These products can serve as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of aryl iodides.

-

Materials:

-

2,6-Dichloro-4-iodophenol (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

To a dry Schlenk flask, add 2,6-dichloro-4-iodophenol, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and triphenylphosphine.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the Suzuki-Miyaura coupling of 2,6-dichloro-4-iodophenol with various arylboronic acids, based on typical yields for similar reactions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,6-Dichloro-4-phenylphenol | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2,6-Dichloro-4-(4-methoxyphenyl)phenol | 80-90 |

| 3 | 3-Thienylboronic acid | 2,6-Dichloro-4-(3-thienyl)phenol | 75-85 |

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.[2][3] The reaction of 2,6-dichloro-4-iodophenol with terminal alkynes would yield 4-alkynyl-2,6-dichlorophenols.

Experimental Protocol (Representative)

This protocol is based on a general procedure for the Sonogashira coupling of aryl iodides.[4]

-

Materials:

-

2,6-Dichloro-4-iodophenol (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dry Schlenk flask, add 2,6-dichloro-4-iodophenol, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the Sonogashira coupling of 2,6-dichloro-4-iodophenol with various terminal alkynes.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2,6-Dichloro-4-(phenylethynyl)phenol | 80-90 |

| 2 | 1-Hexyne | 2,6-Dichloro-4-(hex-1-yn-1-yl)phenol | 75-85 |

| 3 | Trimethylsilylacetylene | 2,6-Dichloro-4-((trimethylsilyl)ethynyl)phenol | 85-95 |

Catalytic Cycles for Sonogashira Coupling

Caption: Dual catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[5] This reaction would allow for the synthesis of 4-amino-2,6-dichlorophenol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[6]

Experimental Protocol (Representative)

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl halides.[7]

-

Materials:

-

2,6-Dichloro-4-iodophenol (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, 4 mol%)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

In a glovebox, charge a dry Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

-

Add 2,6-dichloro-4-iodophenol and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the Buchwald-Hartwig amination of 2,6-dichloro-4-iodophenol with various amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 4-Anilino-2,6-dichlorophenol | 70-85 |

| 2 | Morpholine | 2,6-Dichloro-4-(morpholino)phenol | 75-90 |

| 3 | Benzylamine | 4-(Benzylamino)-2,6-dichlorophenol | 65-80 |

Catalytic Cycle for Buchwald-Hartwig Amination

References

reactivity of the C-I bond in 2,6-Dichloro-4-iodophenol

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 2,6-Dichloro-4-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the carbon-iodine (C-I) bond's reactivity in 2,6-dichloro-4-iodophenol. This compound serves as a versatile intermediate in synthetic chemistry, primarily due to the differential reactivity of its carbon-halogen bonds. The C-I bond's relative lability compared to the more robust C-Cl bonds allows for selective functionalization, making it a valuable building block for drug development professionals and researchers. This document details the physicochemical properties, the principles governing C-I bond reactivity, and provides detailed experimental protocols for its synthesis and subsequent cross-coupling reactions. All quantitative data is summarized in tables, and key processes are visualized through diagrams to ensure clarity and accessibility for the target audience of researchers and scientists.

Introduction

2,6-dichloro-4-iodophenol is a polyhalogenated aromatic compound featuring three distinct halogen substituents on a phenol ring. The utility of this molecule in organic synthesis is derived from the hierarchical reactivity of its carbon-halogen bonds. Under typical palladium-catalyzed cross-coupling conditions, the reactivity follows the order C-I > C-Br > C-Cl. This predictable selectivity enables chemists to use 2,6-dichloro-4-iodophenol as a scaffold, first functionalizing the iodo-position while leaving the two chloro-positions available for subsequent transformations. This guide focuses specifically on the characteristics and synthetic applications of the C-I bond.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,6-dichloro-4-iodophenol are crucial for its handling and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂IO | [1] |

| Molecular Weight | 288.9 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point (Predicted) | 278.2 ± 40.0 °C | [1] |

| Density (Predicted) | 2.158 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 6.42 ± 0.23 | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 9.83 (s, 1H, -OH), 7.27 (s, 2H, Ar-H) | [1] |

Reactivity of the Carbon-Iodine Bond

The selective reactivity of the C-I bond is primarily governed by its lower bond dissociation energy (BDE) compared to other carbon-halogen bonds. The BDE is the standard enthalpy change associated with the homolytic cleavage of a bond in the gas phase.[2] A lower BDE indicates a weaker, more easily broken bond, which is the key to its preferential reaction in processes like the oxidative addition step in palladium-catalyzed cycles.

Caption: Reactivity hierarchy of carbon-halogen bonds.

Table 2: Average Bond Dissociation Energies (BDE) at 298 K

| Bond | Average BDE (kJ/mol) | Average BDE (kcal/mol) |

| C–I | 240 | 57 |

| C–Br | 276 | 66 |

| C–Cl | 339 | 81 |

| C–H (Aromatic) | 413 | 99 |

Note: Values are generalized and can vary based on the specific molecular structure. Data adapted from reference tables.[3]

In 2,6-dichloro-4-iodophenol, the C-I bond is the most labile, making it the primary site for oxidative addition with a low-valent metal catalyst (e.g., Pd(0)). The ortho-chloro substituents and the para-hydroxyl group also influence the electronic properties of the ring, but the intrinsic weakness of the C-I bond dominates its reactivity profile in cross-coupling reactions.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The selective reactivity of the C-I bond makes 2,6-dichloro-4-iodophenol an excellent substrate for sequential cross-coupling reactions to build molecular complexity.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron compound. It is widely used to introduce aryl or heteroaryl moieties. The reaction proceeds via a well-established catalytic cycle.

References

2,6-Dichloro-4-iodophenol: A Versatile Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-iodophenol is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique trifunctionalized aromatic core, featuring two sterically hindering chlorine atoms and a highly reactive iodine atom, allows for precise and regioselective chemical modifications. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the synthetic utility of 2,6-dichloro-4-iodophenol as a versatile building block for the creation of complex, biologically active molecules. Detailed experimental protocols, tabulated physicochemical data, and graphical representations of synthetic pathways are presented to empower researchers in leveraging this valuable intermediate for the development of next-generation therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-dichloro-4-iodophenol is fundamental for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂IO | [1] |

| Molecular Weight | 288.9 g/mol | [1] |

| CAS Number | 34074-22-1 | [1] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 278.2±40.0 °C (Predicted) | [1] |

| Appearance | Yellow solid | [1] |

| Purity | 98% | [2] |

| InChI Key | AIGWECICLKWOIR-UHFFFAOYSA-N | [2] |

| Storage | Ambient Temperature | [2] |

Synthesis of 2,6-Dichloro-4-iodophenol

The primary route for the synthesis of 2,6-dichloro-4-iodophenol involves the direct iodination of 2,6-dichlorophenol. This method is efficient and provides the target molecule in good yield.

Experimental Protocol: Iodination of 2,6-Dichlorophenol

This protocol outlines the synthesis of 2,6-dichloro-4-iodophenol from 2,6-dichlorophenol using N-iodosuccinimide (NIS) as the iodinating agent.[1]

Materials:

-

2,6-Dichlorophenol

-

N-Iodosuccinimide (NIS)

-

Methanol

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (2.00 eq.) in methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated saline solution (3 times).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

-

The final product, 2,6-dichloro-4-iodophenol, is obtained as a yellow solid with a reported yield of 59%.[1]

Diagrammatic Representation of Synthesis:

Caption: Synthetic workflow for 2,6-Dichloro-4-iodophenol.

Synthetic Utility in Drug Discovery

The strategic arrangement of the chloro and iodo substituents on the phenol ring makes 2,6-dichloro-4-iodophenol a highly valuable intermediate in medicinal chemistry. The reactivity of the halogens follows the order I > Br > Cl in palladium-catalyzed cross-coupling reactions.[3] This differential reactivity allows for the selective functionalization at the C-4 position (iodine) while leaving the C-2 and C-6 positions (chlorine) available for subsequent transformations under more forcing conditions.

Regioselective Cross-Coupling Reactions

The iodine atom at the para-position is highly susceptible to displacement in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, or alkynyl moieties at this position with high regioselectivity.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of 2,6-dichloro-4-iodophenol, the C-I bond will selectively react with a boronic acid or ester in the presence of a palladium catalyst and a base, leaving the C-Cl bonds intact.[3]

Caption: Regioselective Suzuki-Miyaura coupling at the C-4 position.

3.1.2. Sonogashira Coupling

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The C-I bond of 2,6-dichloro-4-iodophenol can be selectively coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[4] This introduces an alkynyl substituent at the C-4 position, a common moiety in biologically active molecules.

Caption: Regioselective Sonogashira coupling at the C-4 position.

Application in the Synthesis of Kinase Inhibitors

While direct synthesis of a named drug using 2,6-dichloro-4-iodophenol is not prominently documented in publicly available literature, the analogous compound, 2,6-dichloro-4-iodopyridine, is extensively used in the synthesis of kinase inhibitors.[1] The 2,4,6-trisubstituted scaffold is a privileged structure for targeting the ATP-binding site of various kinases. The synthetic strategies employed for the pyridine analogue are directly applicable to the phenol, highlighting its potential in this therapeutic area.

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Caption: General kinase signaling pathway and point of intervention.

Potential Biological Activities

While 2,6-dichloro-4-iodophenol is primarily valued as a synthetic intermediate, related structures have demonstrated interesting biological activities. For instance, 2,6-diprenyl-4-iodophenol has been shown to possess potent anti-peroxidative activity.[5] This suggests that the 4-iodophenol moiety, in combination with bulky ortho-substituents, may contribute to antioxidant properties. Further investigation into the biological profile of derivatives of 2,6-dichloro-4-iodophenol is a promising area for future research.

Conclusion

2,6-Dichloro-4-iodophenol is a chemical intermediate of significant strategic value for drug discovery and development. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse chemical functionalities. This makes it an ideal starting material for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2,6-Dichloro-4-iodophenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,6-dichloro-4-iodophenol represent a versatile scaffold with a wide spectrum of biological activities, ranging from antimicrobial and anticancer to enzyme inhibition and neurological modulation. The unique substitution pattern of the phenolic ring, featuring two electron-withdrawing chlorine atoms and a reactive iodine atom, provides a platform for the development of targeted therapeutic agents. This technical guide offers a comprehensive overview of the known biological activities of 2,6-dichloro-4-iodophenol and its analogs, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to facilitate further research and drug development.

Introduction

The halogenated phenol motif is a privileged structure in medicinal chemistry, contributing to the pharmacological profile of numerous therapeutic agents. The specific substitution pattern of 2,6-dichloro-4-iodophenol offers a unique combination of lipophilicity, electronic properties, and reactivity that can be exploited for the design of potent and selective modulators of biological targets. The chlorine atoms at the 2 and 6 positions can enhance binding affinity and metabolic stability, while the iodine atom at the 4 position provides a handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities. This guide will delve into the documented biological activities of this class of compounds, with a focus on their potential applications in oncology, infectious diseases, and beyond.

Larvicidal and Toxicological Profile of 2,6-Dichloro-4-iodophenol

The parent compound, 2,6-dichloro-4-iodophenol, has been evaluated for its toxicity against the larvae of the yellow fever mosquito, Aedes aegypti, and the brine shrimp, Artemia salina. These assays are often used as preliminary screens for general toxicity and potential insecticidal or anticancer activity.

Quantitative Data

| Compound | Organism | Endpoint | Value (mg/L) |

| 2,6-Dichloro-4-iodophenol | Aedes aegypti (larvae) | LC₁₀ | 46.66[1] |

| LC₅₀ | 69.94[1] | ||

| LC₉₀ | 104.84[1] | ||

| 2,6-Dichloro-4-iodophenol | Artemia salina | LC₅₀ | 69.94[1] |

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol outlines the general procedure for determining the larvicidal activity of a test compound.

Materials:

-

Third-instar larvae of Aedes aegypti

-

Test compound (2,6-dichloro-4-iodophenol)

-

Solvent (e.g., ethanol or DMSO)

-

Deionized water

-

Beakers or other suitable containers

-

Pipettes

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution in deionized water to achieve the desired test concentrations.

-

Place 20-25 third-instar larvae into each beaker containing the test solution.

-

A control group with the solvent and a negative control with deionized water should be included.

-

Maintain the beakers at a constant temperature and observe for mortality at specified time intervals (e.g., 24 and 48 hours).

-

Larvae are considered dead if they are immobile and do not respond to probing.

-

Calculate the percentage mortality for each concentration.

-

Determine the lethal concentrations (LC₁₀, LC₅₀, LC₉₀) using probit analysis or other suitable statistical methods.

Anticancer and Cytotoxic Activity

While direct studies on a broad range of 2,6-dichloro-4-iodophenol derivatives are limited, the related 2,6-dichlorophenyl scaffold is a key component in several potent anticancer agents, particularly kinase inhibitors. This suggests that derivatives of 2,6-dichloro-4-iodophenol could be promising candidates for anticancer drug discovery.

Insights from Related Structures

Derivatives of 2-phenol-4,6-dichlorophenyl-pyridines have been synthesized and evaluated as topoisomerase II inhibitors. Several of these compounds exhibited significant anti-proliferative activity against human cancer cell lines. This indicates that incorporating the 2,6-dichlorophenyl moiety into larger, more complex molecules can lead to potent anticancer effects. The mechanism of action for some of these related compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.

Potential Signaling Pathways to Investigate

Based on the activity of structurally related compounds, the following signaling pathways are logical starting points for investigating the anticancer mechanism of novel 2,6-dichloro-4-iodophenol derivatives:

Enzyme Inhibition

Phenolsulfotransferase Inhibition

A nitrated derivative, 2,6-dichloro-4-nitrophenol, has been identified as an alternate-substrate inhibitor of phenolsulfotransferase (PST). PSTs are a family of enzymes involved in the detoxification of phenolic compounds and the metabolism of neurotransmitters.

Experimental Protocol: Phenolsulfotransferase Activity Assay

This protocol describes a general method for measuring PST activity and its inhibition.

Materials:

-

Rat liver cytosol (as a source of PST)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), radiolabeled or with a suitable detection method

-

Phenolic substrate (e.g., p-nitrophenol)

-

Inhibitor (2,6-dichloro-4-nitrophenol)

-

Buffer solution (e.g., Tris-HCl)

-

Scintillation cocktail and counter (for radiolabeled assays) or HPLC system

Procedure:

-

Prepare a reaction mixture containing the buffer, PST enzyme source, and the phenolic substrate.

-

Add the inhibitor at various concentrations to different reaction tubes.

-

Initiate the reaction by adding PAPS.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Separate the sulfated product from the unreacted substrate (e.g., by extraction or chromatography).

-

Quantify the amount of product formed.

-

Determine the kinetic parameters of inhibition (e.g., Ki, IC₅₀) by plotting the reaction velocity against the inhibitor concentration.

Antioxidative and Anti-peroxidative Activity

A derivative, 2,6-diprenyl-4-iodophenol, has demonstrated potent anti-peroxidative activity. This highlights the potential for developing antioxidant compounds based on this scaffold.

Quantitative Data

| Compound | Assay | Endpoint | Value (µM) |

| 2,6-diprenyl-4-iodophenol | Inhibition of mitochondrial lipid peroxidation | IC₅₀ | 0.60[2] |

Future Directions and Conclusion

The 2,6-dichloro-4-iodophenol scaffold holds considerable promise for the development of novel therapeutic agents. The available data, although somewhat fragmented, points towards several key areas for future investigation:

-

Systematic Synthesis and Screening: A library of derivatives with diverse substituents at the 4-position should be synthesized and screened against a broad panel of biological targets, including various cancer cell lines, microbial strains, and a range of enzymes.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to elucidate their mode of action, including the identification of specific molecular targets and affected signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will provide valuable insights for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,6-Dichloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction with 2,6-dichloro-4-iodophenol. This versatile cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, enabling the synthesis of a wide range of substituted phenols. These products are valuable intermediates in the development of pharmaceuticals and other complex organic molecules.

The Sonogashira reaction is prized for its mild reaction conditions and tolerance of various functional groups. In the case of 2,6-dichloro-4-iodophenol, the reaction is highly regioselective, with the coupling occurring exclusively at the more reactive iodine-bearing carbon.[1] This is due to the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Reaction Principle

The Sonogashira coupling of 2,6-dichloro-4-iodophenol with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an organic solvent. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the desired 4-alkynyl-2,6-dichlorophenol and regenerate the active palladium catalyst.[1][2]

Key Reaction Components and Conditions

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, co-catalyst, base, and solvent. Below is a summary of typical conditions that can be applied to the coupling of 2,6-dichloro-4-iodophenol.

| Component | Examples | Typical Loading/Concentration | Notes |

| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | PdCl₂(PPh₃)₂ is often preferred due to its higher stability.[1] |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | 1-10 mol% | Essential for the formation of the copper acetylide intermediate. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | 2-3 equivalents | Acts as a scavenger for the hydrogen halide formed and facilitates the deprotonation of the terminal alkyne. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Sufficient to dissolve reactants | Anhydrous and deoxygenated solvents are crucial for optimal results. |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene (TMSA), Propargyl alcohol | 1.1-1.5 equivalents | The choice of alkyne determines the substituent introduced at the 4-position. |

| Temperature | Room temperature to 60 °C | Reaction temperature can be adjusted to optimize reaction rate and yield. | |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS until completion. |

Experimental Protocols

The following protocols provide a detailed methodology for the Sonogashira coupling of 2,6-dichloro-4-iodophenol with a terminal alkyne. These are general procedures and may require optimization for specific alkynes and scales.

Protocol 1: Sonogashira Coupling of 2,6-Dichloro-4-iodophenol with Phenylacetylene

Materials:

-

2,6-Dichloro-4-iodophenol

-

Phenylacetylene

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

The flask is sealed with septa, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

-

Anhydrous THF is added via syringe to dissolve the solids.

-

Freshly distilled triethylamine (2.5 eq) is added to the stirred solution via syringe.

-

Phenylacetylene (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,6-dichloro-4-(phenylethynyl)phenol.

Protocol 2: Sonogashira Coupling of 2,6-Dichloro-4-iodophenol with Trimethylsilylacetylene (TMSA)

Materials:

-

2,6-Dichloro-4-iodophenol

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, dichloromethane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,6-dichloro-4-iodophenol (1.0 eq) in anhydrous DMF.

-

To this solution, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

-

Add freshly distilled diisopropylamine (3.0 eq) to the reaction mixture.

-

Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product, 2,6-dichloro-4-((trimethylsilyl)ethynyl)phenol, is purified by flash column chromatography.

Note on TMS deprotection: The trimethylsilyl group can be readily removed by treating the purified product with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or by mild basic hydrolysis (e.g., K₂CO₃ in methanol) to yield the terminal alkyne, 4-ethynyl-2,6-dichlorophenol.

Visualizations

Sonogashira Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2,6-dichloro-4-iodophenol. This challenging substrate, characterized by significant steric hindrance and the presence of a phenolic hydroxyl group, requires careful optimization of reaction conditions to achieve high yields and selectivity. The following sections detail the key considerations, optimized reaction parameters, and step-by-step experimental procedures for the selective amination at the C-I bond.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The reaction of 2,6-dichloro-4-iodophenol presents a unique synthetic challenge due to the steric hindrance imposed by the two ortho-chloro substituents and the presence of an acidic phenolic hydroxyl group. The inherent reactivity difference among the halogen substituents (I > Br > Cl) allows for the selective amination at the iodine-bearing carbon.[4]

Success in the amination of this substrate hinges on the judicious selection of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and a base that is strong enough to deprotonate the amine nucleophile but mild enough to not interfere with the phenolic proton.

Key Reaction Parameters and Optimization

The successful amination of 2,6-dichloro-4-iodophenol is highly dependent on the careful selection of the following components:

-